![molecular formula C19H17ClN2OS B2943184 4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide CAS No. 896615-38-6](/img/structure/B2943184.png)
4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide
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Overview
Description
4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide is a chemical compound that belongs to the group of benzamides. It is a synthetic compound that has shown significant potential in scientific research applications.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, including our compound of interest, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been associated with analgesic, or pain-relieving, properties . This could potentially make them useful in the development of new pain management medications.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but when it’s out of control, it can lead to diseases like arthritis, so compounds with anti-inflammatory properties are of great interest in medical research.
Antimicrobial Activity
Thiazole compounds have demonstrated antimicrobial properties, making them potentially useful in combating various bacterial infections .
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have also shown antifungal effects . This could make them valuable in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This could potentially make them useful in the development of new antiviral medications.
Diuretic Activity
Thiazole compounds have been associated with diuretic activity . Diuretics help your body get rid of salt and water by making your kidneys put more sodium into your urine.
Antitumor or Cytotoxic Activity
Thiazole compounds have shown potential in acting as antitumor or cytotoxic agents . This could make them valuable in the development of new cancer treatments.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to induce biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be part of its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities . For example, they have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The solubility of thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The molecular electrostatic potential (mep) surface of the thiazole ring, which this compound contains, plays a significant role in drug–target protein interaction . Thus, changes in the environment that affect the MEP could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
4-chloro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-13-3-2-4-15(11-13)19-22-17(12-24-19)9-10-21-18(23)14-5-7-16(20)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTSELUJHOMVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzamide |
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